molecular formula C42H50N3NaO11S2 B12056615 Fluorescent red 731 reactive

Fluorescent red 731 reactive

Cat. No.: B12056615
M. Wt: 860.0 g/mol
InChI Key: IIZDVYZSEGBVAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent red 731 reactive is a novel fluorescent label designed for the near-infrared region. It is particularly useful in applications where sample autofluorescence is a concern or where deep tissue penetration is required. This compound exhibits strong fluorescence with a molar absorbance of 225,000 l·mol⁻¹·cm⁻¹ in ethanol, an absorption maximum at 736 nm, and an emission maximum at 759 nm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fluorescent red 731 reactive involves the synthesis of its NHS-ester form. The process typically includes dissolving 1 mg of the label in 50 µl of absolute, amine-free dimethylformamide (DMF) to prepare a stock solution. The desired protein is then dissolved in bicarbonate buffer (pH 9.0, 50 mM), and the label stock solution is added dropwise under stirring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis of the NHS-ester form, followed by purification and quality control to ensure the compound’s reactivity and fluorescence properties are maintained .

Chemical Reactions Analysis

Types of Reactions: Fluorescent red 731 reactive primarily undergoes substitution reactions, particularly with amine groups in proteins and other biomolecules. The NHS-ester group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product formed from these reactions is the protein or biomolecule conjugated with this compound, which exhibits strong fluorescence properties .

Scientific Research Applications

Fluorescent red 731 reactive has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorescent red 731 reactive involves its ability to form stable amide bonds with primary amines in proteins and other biomolecules. This reaction is facilitated by the NHS-ester group, which is highly reactive towards amines. Once conjugated, the compound exhibits strong fluorescence, allowing for easy detection and imaging .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced autofluorescence compared to other dyes like fluorescein isothiocyanate and rhodamine B .

Properties

Molecular Formula

C42H50N3NaO11S2

Molecular Weight

860.0 g/mol

IUPAC Name

sodium;(2Z)-2-[(2E,4E)-5-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)penta-2,4-dienylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C42H51N3O11S2.Na/c1-7-43(8-2)30-17-19-32-29(26-37(41(3,4)5)55-35(32)27-30)14-10-9-11-15-36-42(6,23-12-16-40(48)56-45-38(46)21-22-39(45)47)33-28-31(58(52,53)54)18-20-34(33)44(36)24-13-25-57(49,50)51;/h9-11,14-15,17-20,26-28H,7-8,12-13,16,21-25H2,1-6H3,(H-,49,50,51,52,53,54);/q;+1/p-1

InChI Key

IIZDVYZSEGBVAF-UHFFFAOYSA-M

Isomeric SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+]

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C(C)(C)C)C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)CC.[Na+]

Origin of Product

United States

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